3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one is a complex organic compound known for its unique structure, featuring a benzylamino group, a benzodioxin ring, and a dihydropyrazinone core. The molecule’s intriguing structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one generally involves multi-step organic reactions. Key steps often include:
Formation of the Benzylamino Group: : This can be achieved through the nucleophilic substitution of benzylamine with an appropriate halogenated precursor.
Construction of the Benzodioxin Ring: : This typically involves a condensation reaction between a catechol derivative and an appropriate aldehyde or ketone.
Dihydropyrazinone Core Formation: : The core is usually formed via a cyclization reaction, often involving hydrazine or a hydrazine derivative with a diketone precursor.
Industrial Production Methods
Industrial production methods scale up these laboratory procedures, optimizing reaction conditions to enhance yield and purity. This includes precise control over temperature, pressure, and the use of catalysts. Industrial reactors and continuous flow systems are employed to maintain consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce ketones or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: : Sodium borohydride (NaBH₄) in alcoholic solvents.
Substitution: : Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Depending on the reaction conditions and reagents used, major products can include oxidized derivatives, reduced forms, or compounds with new substituents replacing the original functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one serves as a valuable intermediate in the synthesis of more complex molecules. It is used in studying reaction mechanisms and exploring new synthetic pathways.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry
In industrial applications, the compound’s chemical reactivity is harnessed in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism by which 3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The benzylamino and benzodioxin groups can bind to active sites, influencing the function of these biological molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(amino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one
3-(benzylamino)-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-4-yl)-1,2-dihydropyrazin-2-one
Uniqueness
What sets 3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one apart is the specific arrangement and interaction of its functional groups. The benzodioxin ring's positioning relative to the dihydropyrazinone core provides distinct reactivity and binding characteristics, which are not observed in closely related compounds.
In essence, this compound’s unique structure and versatile chemical properties open up numerous possibilities for scientific exploration and practical applications across various fields.
Properties
IUPAC Name |
3-(benzylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19-18(21-13-14-4-2-1-3-5-14)20-8-9-22(19)15-6-7-16-17(12-15)25-11-10-24-16/h1-9,12H,10-11,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRIMVNELKTFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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